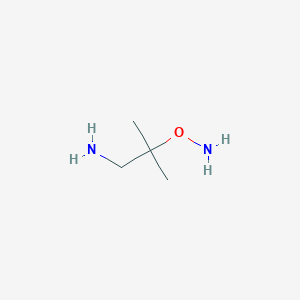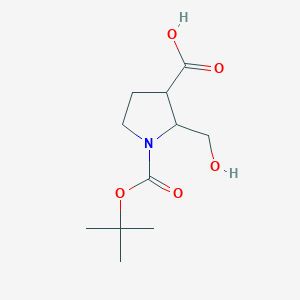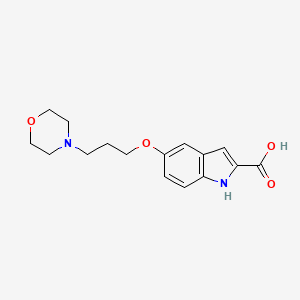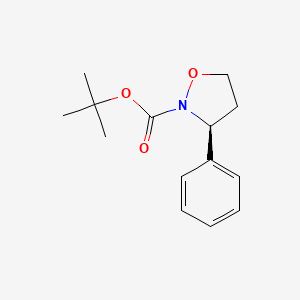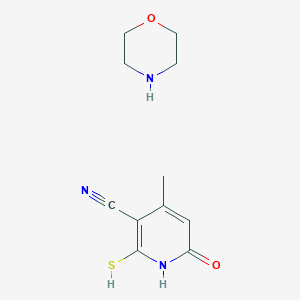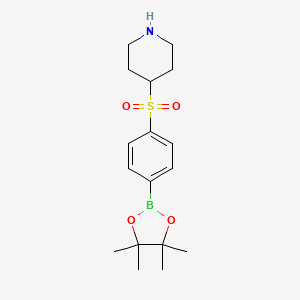![molecular formula C7H10N2S B12945195 2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine CAS No. 500604-74-0](/img/structure/B12945195.png)
2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of imidazole-2-thiones with suitable electrophiles under basic conditions. For instance, the Ullmann coupling process can be employed, where imidazole-2-thione reacts with o-bromobenzyl bromides in the presence of copper catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Aplicaciones Científicas De Investigación
2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For instance, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Imidazo[2,1-b][1,3]thiazole: Another heterocyclic compound with similar structural features but different biological activities.
Benzo[2,1-b][1,3]thiazole: Contains a benzene ring fused to the thiazole moiety, offering distinct chemical properties and applications.
2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazole: A closely related compound with variations in the hydrogenation state and substituents.
Propiedades
Número CAS |
500604-74-0 |
|---|---|
Fórmula molecular |
C7H10N2S |
Peso molecular |
154.24 g/mol |
Nombre IUPAC |
2,3,5,8-tetrahydroimidazo[2,1-b][1,3]thiazepine |
InChI |
InChI=1S/C7H10N2S/c1-2-6-10-7-8-3-5-9(7)4-1/h1-2H,3-6H2 |
Clave InChI |
BVLVZOKSEPALIW-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CC=CCSC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (1R,2S,3R,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12945124.png)
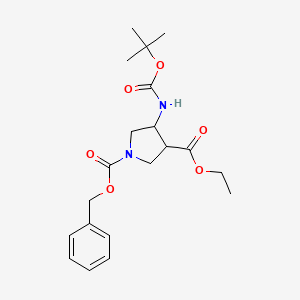
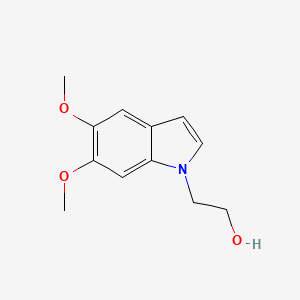
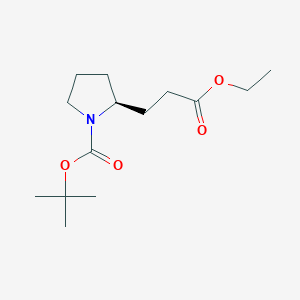
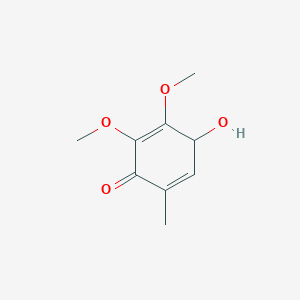
![7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbaldehyde](/img/structure/B12945151.png)

![(5AR,8aR)-tert-butyl 3-(2-fluorophenyl)-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B12945159.png)
